![molecular formula C9H14N2OS B12046608 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole CAS No. 933736-59-5](/img/structure/B12046608.png)
4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxymethyl group and pyrrolidine ring are susceptible to oxidation under controlled conditions:
Key Findings :
-
Methoxymethyl oxidation yields carboxylic acid derivatives, enhancing water solubility for pharmacological applications.
-
Pyrrolidine oxidation preserves the thiazole ring but modifies the nitrogen’s electronic environment .
Substitution Reactions
The thiazole ring and pyrrolidine group participate in nucleophilic/electrophilic substitutions:
Site | Reagents | Products | Source |
---|---|---|---|
Thiazole C-5 position | Br₂ in CHCl₃ (0°C) | 5-bromo-4-{[(pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole | |
Pyrrolidine N-H | CH₃I in DMF (reflux) | N-methylpyrrolidine derivative |
Key Findings :
-
Bromination at C-5 retains the methoxymethyl-pyrrolidine moiety, enabling further cross-coupling reactions .
-
N-alkylation of pyrrolidine improves lipid membrane permeability in drug design.
Cyclization and Ring-Opening
The methoxymethyl linker facilitates cyclization under acidic or basic conditions:
Key Findings :
-
Cyclization produces rigid bicyclic structures with enhanced binding affinity to biological targets .
-
Hydrolysis under basic conditions is reversible, allowing controlled functionalization .
Coordination Chemistry
The thiazole’s nitrogen and sulfur atoms act as ligands for metal complexes:
Key Findings :
-
Cu(II) complexes exhibit antimicrobial activity due to enhanced membrane disruption .
-
Pd(II) complexes serve as catalysts in Suzuki-Miyaura coupling reactions .
Biological Activity Modulation
Derivatives of this compound show structure-dependent therapeutic effects:
Key Findings :
Scientific Research Applications
Biological Activities
The thiazole moiety is associated with numerous biological activities, making it a valuable scaffold in drug discovery. Here are some key applications:
- Anticancer Activity : Thiazole derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that modifications to the thiazole structure can enhance its efficacy against different cancer types .
- Antimicrobial Properties : Compounds containing thiazole rings have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. This makes them potential candidates for developing new antibiotics .
- Anticonvulsant Effects : Thiazole derivatives have been investigated for their anticonvulsant properties. Some studies indicate that compounds similar to 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole exhibit protective effects in seizure models, suggesting their potential use in treating epilepsy .
Anticancer Applications
A study published in Frontiers in Chemistry highlighted the synthesis of several thiazole derivatives and their evaluation as anticancer agents. The results showed that specific modifications to the thiazole structure increased cytotoxicity against cancer cell lines .
Antimicrobial Activity
Research conducted on thiazole derivatives revealed their effectiveness against resistant strains of bacteria. For instance, compounds similar to this compound were found to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Anticonvulsant Studies
In another study focusing on anticonvulsant properties, thiazole derivatives were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain derivatives had significant protective effects against seizures, with lower toxicity profiles compared to existing medications .
Data Tables
Below are tables summarizing the biological activities and case studies related to this compound.
Activity | Effectiveness | Reference |
---|---|---|
Anticancer | High cytotoxicity against cancer cell lines | |
Antimicrobial | Inhibits growth of Staphylococcus aureus | |
Anticonvulsant | Significant protection in seizure models |
Study | Findings | |
---|---|---|
Anticancer Study | Increased cytotoxicity with structural modifications | Potential for new cancer therapies |
Antimicrobial Study | Effective against resistant bacterial strains | Viable candidates for antibiotic development |
Anticonvulsant Study | Significant seizure protection with low toxicity | Potential treatment for epilepsy |
Mechanism of Action
The mechanism of action of 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-bromophenyl)thiazole: Shares the thiazole ring but has different substituents.
3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde: Contains a pyrrolidine ring but differs in the overall structure.
Uniqueness
4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole is unique due to its specific combination of a thiazole ring and a pyrrolidin-3-ylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial activities. The compound's structure, molecular interactions, and relevant case studies will be discussed.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N2OS, with an average mass of 198.28 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
29 | MCF-7 | 0.10 - 0.60 | Induces G1 cell cycle arrest |
32 | HeLa | 47.50 | Inhibits CDK2 |
34 | MDA-MB-231 | 24.6 | DNA minor groove interaction |
These findings suggest that thiazole derivatives can effectively inhibit cancer cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole compounds are well-documented. For example, certain derivatives have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6:
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference Drug |
---|---|---|---|
10a | 61 | 76 | Dexamethasone |
10b | 85 | 93 | Dexamethasone |
These compounds were evaluated using carrageenan-induced edema models and showed promising results comparable to established anti-inflammatory drugs .
Antimicrobial Activity
Thiazole-containing compounds also exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial and fungal strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | <40 µg/mL |
Staphylococcus aureus | <40 µg/mL |
Candida albicans | <40 µg/mL |
These results indicate the potential for developing new antimicrobial agents based on thiazole structures .
Synthesis and Evaluation
A series of thiazole derivatives were synthesized and evaluated for their biological activities. For instance, a study focused on the synthesis of pyrrole-thiazolidinone hybrids demonstrated potent anticancer activity with IC50 values as low as 5.05 µM against MCF-7 cells .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of these compounds with biological targets. For example, docking simulations indicated that certain thiazole derivatives could effectively bind to the active sites of enzymes involved in cancer progression, further validating their therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 1,3-thiazole core in 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole derivatives?
- Methodology : The thiazole ring is typically synthesized via cyclization reactions. For example, condensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions (e.g., NaOH in ethanol) yields the thiazole scaffold. Post-functionalization of the pyrrolidine moiety can be achieved using nucleophilic substitution with (pyrrolidin-3-yl)methanol under Mitsunobu conditions (triphenylphosphine/DIAD) .
- Validation : Characterization via 1H-NMR (e.g., δ 7.2–7.4 ppm for thiazole protons) and IR (C-S stretching at 680–720 cm−1) ensures structural fidelity .
Q. How can the purity of synthesized this compound be verified?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention times should correlate with standards.
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (e.g., C: 52.1%, H: 6.8%, N: 12.2%, S: 9.7%) to confirm purity >95% .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of substituents on the pyrrolidine ring during functionalization?
- Methodology :
- Steric Control : Use bulky protecting groups (e.g., Boc) on the pyrrolidine nitrogen to direct methoxy-methyl substitution to the 3-position .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict favorable transition states for regioselective reactions .
Q. How do electronic effects of substituents on the thiazole ring influence binding to biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like 14-α-demethylase (PDB: 3LD6). Electron-withdrawing groups (e.g., -NO2) enhance hydrogen bonding with active-site residues (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for unsubstituted analogs) .
- SAR Analysis : Compare IC50 values of derivatives with varying substituents (e.g., 4-methoxy vs. 4-bromo) to correlate electronic profiles with activity .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., antifungal assays) and apply statistical tools (ANOVA) to identify outliers.
- In Silico ADMET Prediction : Use SwissADME to assess bioavailability differences caused by structural variations (e.g., logP variations >0.5 units significantly alter membrane permeability) .
Q. Methodological Considerations
Q. How to design a reaction pathway for scalable synthesis while minimizing byproducts?
- Methodology :
- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature (50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (5–15 mol% CuI). Response surface modeling identifies optimal conditions (e.g., 80°C, 10 mol% CuI in DMF reduces byproducts to <5%) .
- Continuous Flow Systems : Implement microreactors for improved heat/mass transfer, enhancing yield from 65% (batch) to 85% .
Q. What spectroscopic techniques best characterize conformational flexibility of the pyrrolidine-thiazole linkage?
- Methodology :
- Dynamic NMR : Measure coalescence temperatures for pyrrolidine ring puckering (e.g., ΔG‡ = 10–12 kcal/mol for chair-to-twist transitions) .
- X-ray Crystallography : Resolve bond angles (e.g., C-N-C = 112.5°) and torsion angles (e.g., θ = 45° for methoxy-methyl orientation) to confirm spatial arrangements .
Properties
CAS No. |
933736-59-5 |
---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
4-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-2-10-3-8(1)4-12-5-9-6-13-7-11-9/h6-8,10H,1-5H2 |
InChI Key |
WXDLOWXXTGAVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COCC2=CSC=N2 |
Origin of Product |
United States |
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